An Integrated Strategy for the Structural Elucidation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
An Integrated Strategy for the Structural Elucidation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications, including as antagonists for the γ-aminobutyric acid type A receptor (GABAAR).[1] The synthesis of novel derivatives of this scaffold is of significant interest for developing new chemical entities with tailored pharmacological profiles.[2][3] This guide presents a comprehensive, field-proven strategy for the unambiguous structural elucidation of a novel derivative, 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
As a Senior Application Scientist, the objective is not merely to present analytical data but to articulate a logical, self-validating workflow. We will proceed from establishing the fundamental molecular identity to mapping the intricate atomic connectivity, and finally, to achieving absolute confirmation of the three-dimensional structure. Each step is chosen for its specific contribution to the body of evidence, ensuring that the final structural assignment is built on a foundation of rigorous scientific validation.
Foundational Analysis: Molecular Formula and Mass Verification
The first and most critical step in the characterization of any newly synthesized compound is the confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a highly accurate mass measurement that validates the molecular formula against the theoretical value. This initial check prevents the misinterpretation of more complex data, such as NMR, that follows.
The logical choice is Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, given the polar nature of the diazaspiro moiety and the high accuracy required.
High-Resolution Mass Spectrometry (HRMS) Data
The expected protonated molecule [M+H]⁺ for the target compound, with a molecular formula of C₁₄H₂₁N₃, is analyzed.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Formula | C₁₄H₂₂N₃⁺ | - | - |
| [M+H]⁺ m/z | 232.18082 | 232.1811 | 1.2 |
The sub-2 ppm mass accuracy provides high confidence in the proposed elemental composition, confirming that the correct product was formed in the synthesis.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS).
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Ionization Source: Set the ESI source to positive ion mode.
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Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5 µL/min.
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Mass Analyzer Settings:
-
Mass Range: 100-500 m/z
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Acquisition Rate: 1 spectrum/second
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Reference Mass: Infuse a known reference compound (e.g., purine) concurrently to allow for continuous internal mass calibration.
-
-
Data Processing: Process the acquired spectrum using the manufacturer's software to calculate the accurate mass of the [M+H]⁺ ion and determine the parts-per-million (ppm) mass error.
Unraveling the Skeleton: 1D and 2D NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. This multi-pronged approach acts as a self-validating system, where data from one experiment corroborates the hypotheses drawn from another. A standard 500 MHz spectrometer is typically sufficient for this level of analysis.[4]
Logical Workflow for NMR Analysis
The workflow is designed to build the structural picture progressively, starting with simple proton and carbon counts and moving to complex through-bond correlations.
Caption: Logical workflow for NMR-based structure elucidation.
Structure and Atom Numbering
To facilitate discussion of the NMR data, a standardized numbering scheme for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is essential.
Caption: Numbering scheme for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane.
Data Interpretation and Summary
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¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should feature two signals corresponding to the α- and β-protons of the symmetrically substituted pyridine ring. The aliphatic region will be more complex, containing signals for the eight methylene groups of the diazaspiro[5.5]undecane core.
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¹³C NMR & DEPT-135: This combination reveals the total number of unique carbon environments. For this molecule, we anticipate 10 distinct signals: 3 for the pyridine ring (due to symmetry) and 7 for the spirocyclic system. The DEPT-135 experiment is crucial for differentiating CH₂ signals (negative phase) from CH signals (positive phase).
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will clearly show the connectivity within the two separate piperidine rings and establish the α-β relationship of the pyridine protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to observe is between the pyridine protons (H-2'/H-6') and the carbon atoms of the piperidine ring attached to the nitrogen (C-2 and C-4), providing definitive proof of the connection between the aromatic and spirocyclic moieties.
Predicted NMR Data Summary
The following table summarizes the expected NMR assignments based on known chemical shift values for similar piperidine and pyridine structures.[4][5][6]
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H at position) |
| C-1, C-7 | ~35.0 | ~1.60 | m | C-2, C-11, C-5, C-6, C-8, C-10 |
| C-2, C-4 | ~52.0 | ~3.10 | t | C-1', C-5 |
| C-5 (spiro) | ~38.0 | - | - | - |
| C-6, C-11 | ~50.0 | ~2.80 | t | C-5, C-7, C-1, N9-CH₂ |
| C-8, C-10 | ~48.0 | ~2.70 | t | C-6, C-11, C-9(NH) |
| C-1' | ~155.0 | - | - | - |
| C-2', C-6' | ~108.0 | ~6.80 | d | C-4', C-1', C-2, C-4 |
| C-3', C-5' | ~150.0 | ~8.40 | d | C-1', C-4' |
| N9-H | - | ~2.50 (broad) | s | C-8, C-10 |
Experimental Protocols for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC).
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
Set the HMBC experiment to detect long-range couplings of 8 Hz.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans per increment).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Absolute Confirmation: Single-Crystal X-Ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, revealing exact bond lengths, bond angles, and the conformational arrangement of the rings in the solid state.[7][8]
The Rationale for Crystallography
-
Unambiguous Connectivity: It provides a direct image of the molecular structure, leaving no room for doubt about which atoms are bonded.
-
Conformational Analysis: It will definitively show the chair conformations of the two piperidine rings and their orientation relative to each other around the spiro center.
-
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the N9-H) and other non-covalent interactions that stabilize the solid-state structure.
Experimental Protocol: X-Ray Crystallography
-
Crystallization: The rate-limiting step is growing a high-quality single crystal.[9] A common method is slow evaporation.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).
-
Place the solution in a small vial, loosely capped or covered with parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly over several days at room temperature in a vibration-free environment.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Use a modern X-ray diffractometer equipped with a CCD or CMOS detector.
-
Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (agreement factor).
-
Conclusion: A Convergent and Self-Validating Approach
The structural elucidation of 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is achieved through a systematic and multi-technique approach where each step validates the last. HRMS confirms the elemental formula, providing a solid foundation. A suite of 1D and 2D NMR experiments then meticulously maps the molecular framework, with the crucial HMBC experiment confirming the covalent link between the pyridine and diazaspiro moieties. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an exact and incontrovertible 3D model of the molecule. This integrated workflow ensures the highest degree of confidence and scientific integrity, a necessity for advancing compounds in drug discovery and development.
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